![molecular formula C14H11NO3S B14592123 Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- CAS No. 61622-17-1](/img/structure/B14592123.png)
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a hydroxyl group and a sulfonyl group attached to the benzene ring, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- can be achieved through several methods. One common approach involves the sulfonation of 2-hydroxybenzonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. The product is then isolated and purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzaldehyde.
Reduction: Formation of 2-amino-5-[(4-methylphenyl)sulfonyl]benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 2-hydroxy-: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzonitrile, 2-(4-methylphenyl)-: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Benzonitrile, 2-hydroxy-5-methyl-:
Uniqueness
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
61622-17-1 |
|---|---|
Molekularformel |
C14H11NO3S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
2-hydroxy-5-(4-methylphenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-4-12(5-3-10)19(17,18)13-6-7-14(16)11(8-13)9-15/h2-8,16H,1H3 |
InChI-Schlüssel |
NGVZNTZNDVOMER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

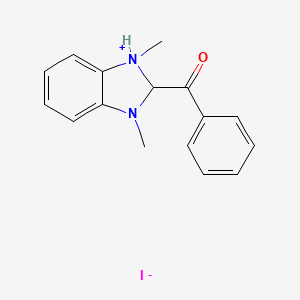
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
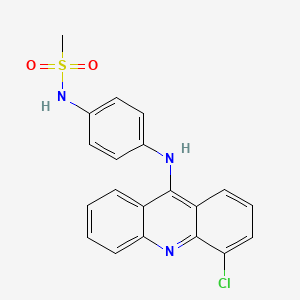
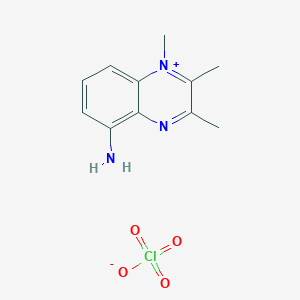
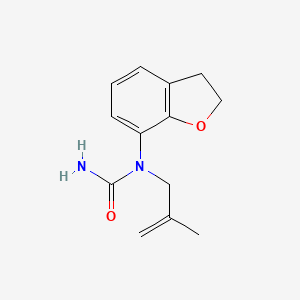

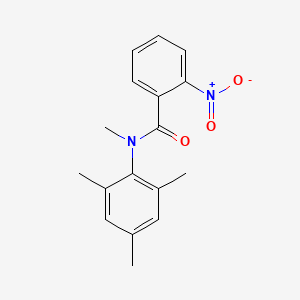
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
